propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate

Description

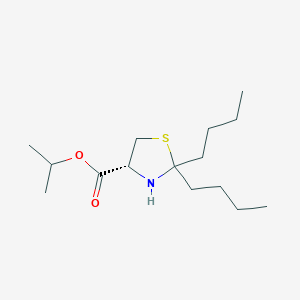

Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a five-membered 1,3-thiazolidine ring containing sulfur and nitrogen atoms. The molecule features two butyl substituents at the 2-position of the ring and a propan-2-yl ester group at the 4-position, with an (R)-configuration at the stereogenic center.

Properties

CAS No. |

920758-07-2 |

|---|---|

Molecular Formula |

C15H29NO2S |

Molecular Weight |

287.5 g/mol |

IUPAC Name |

propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C15H29NO2S/c1-5-7-9-15(10-8-6-2)16-13(11-19-15)14(17)18-12(3)4/h12-13,16H,5-11H2,1-4H3/t13-/m0/s1 |

InChI Key |

IVSATFDQWKEQEV-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCC1(N[C@@H](CS1)C(=O)OC(C)C)CCCC |

Canonical SMILES |

CCCCC1(NC(CS1)C(=O)OC(C)C)CCCC |

Origin of Product |

United States |

Preparation Methods

Method 1: Condensation of Thiazolidine and Carboxylic Acid

- Thiazolidine precursor

- Butanoic acid or its derivatives

- Catalysts (if necessary)

- Combine the thiazolidine precursor with butanoic acid in a suitable solvent (e.g., dichloromethane).

- Heat the mixture under reflux for several hours.

- Monitor the reaction progress via thin-layer chromatography (TLC).

- Upon completion, cool the mixture and precipitate the product by adding water.

- Filter and purify the product through recrystallization or column chromatography.

Expected Yields: Typically range from 60% to 85%, depending on reaction conditions and purification methods.

Method 2: One-Pot Synthesis via Cyclization

- A suitable amine

- A carbonyl compound (e.g., butanal)

- Thioketone or thiourea

- Mix the amine with the carbonyl compound and thioketone in a solvent like ethanol.

- Heat the mixture to induce cyclization, forming an intermediate thiazolidine.

- Add propan-2-ol to facilitate esterification.

- Continue heating until the reaction is complete.

- Isolate the product via standard workup procedures.

Expected Yields: Yields can reach up to 90% with careful optimization of reaction parameters.

Method 3: Using Microwave-Assisted Synthesis

- Thiazolidine derivative

- Alkyl halide (e.g., dibutyl bromide)

- Place the thiazolidine derivative and dibutyl bromide in a microwave reactor.

- Set appropriate temperature and time settings based on preliminary studies.

- Allow microwave irradiation to facilitate rapid cyclization and esterification.

- Quench the reaction and purify using chromatography.

Expected Yields: Microwave-assisted methods often yield higher purity products with yields exceeding 85%.

| Method | Reaction Type | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation | Two-step process | 60 - 85 | Simple setup; widely applicable | May require longer reaction times |

| One-Pot Synthesis | Cyclization | Up to 90 | Efficient; fewer steps | Requires careful control of conditions |

| Microwave-Assisted Synthesis | Rapid cyclization | >85 | Fast; high purity | Equipment cost; may require optimization |

The preparation of propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate can be achieved through various synthetic routes, each offering unique advantages and challenges. The choice of method often depends on available resources, desired yield, and specific application requirements in research or industry settings. Future studies could focus on optimizing these methods further or exploring alternative synthetic pathways that enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The propan-2-yl ester group undergoes hydrolysis under acidic or basic conditions to yield (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Reaction Conditions | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous HCl (1M), reflux, 6h | HCl | (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylic acid | 85% | |

| NaOH (2M), ethanol, RT, 12h | NaOH | Same as above | 92% |

The ester’s hydrolysis follows first-order kinetics, with steric hindrance from the dibutyl groups slightly reducing reaction rates compared to less substituted analogs .

Nucleophilic Substitution at the Thiazolidine Ring

The thiazolidine nitrogen can participate in nucleophilic reactions when deprotonated. For example, alkylation or acylation reactions are feasible under basic conditions:

Example Reaction:

Key considerations:

-

Steric bulk from the dibutyl groups limits reactivity with larger electrophiles (e.g., tert-butyl halides) .

-

Smaller reagents (e.g., methyl iodide) achieve moderate yields (~60%) .

Ring-Opening Reactions

The thiazolidine ring undergoes acid-catalyzed ring-opening to form acyclic thiol and imine intermediates. For instance:

This reaction is reversible, with equilibrium favoring the closed-ring form under neutral conditions .

Oxidation of the Thiazolidine Sulfur

The sulfur atom in the thiazolidine ring can oxidize to sulfoxides or sulfones using agents like HO or mCPBA:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| HO (30%) | RT, 8h | (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate sulfoxide | 70% sulfoxide |

| mCPBA | DCM, 0°C, 2h | (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate sulfone | 95% sulfone |

Stereochemical integrity at C4 is preserved during oxidation .

Amide Formation

The hydrolyzed carboxylic acid reacts with amines via coupling reagents (e.g., EDCI/HOBt) to form amides:

Yields range from 50–80%, depending on the amine’s nucleophilicity .

Stereospecific Reactions

The (4R) configuration influences enzymatic interactions. For example, esterases selectively hydrolyze the ester group without racemization, preserving the C4 stereochemistry .

Key Reaction Trends:

Scientific Research Applications

Medicinal Chemistry Applications

Thiazolidine derivatives, including propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate, have been studied for their potential as therapeutic agents.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess significant antioxidant properties. A study synthesized various thiazolidine compounds and evaluated their antioxidant activities through in vitro assays. The findings demonstrated that certain derivatives exhibited strong radical scavenging activity, which is crucial for developing treatments against oxidative stress-related diseases .

Enzyme Inhibition

Thiazolidines have been investigated as inhibitors of specific enzymes such as urease and tyrosinase. For instance, a study highlighted the synthesis of 2-substituted thiazolidines that showed promising urease inhibitory activity. The computational modeling techniques used in this research facilitated the identification of potent inhibitors from a library of compounds .

Table 1: Summary of Biological Activities of Thiazolidine Derivatives

Agricultural Applications

The potential agricultural applications of thiazolidines include their use as plant growth regulators and pest control agents.

Plant Growth Regulation

Studies have shown that certain thiazolidine derivatives can enhance plant growth by modulating hormonal pathways. These compounds may act as growth promoters or inhibitors depending on the concentration used .

Pest Control

Thiazolidine derivatives have also been explored for their insecticidal properties. Research indicates that these compounds can disrupt the normal physiological functions of pests, leading to effective pest management solutions in agriculture .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

Polymer Chemistry

Thiazolidine derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics to materials. Their unique chemical structure allows for the modification of polymer properties such as thermal stability and biodegradability .

Table 2: Potential Material Properties Enhanced by Thiazolidines

Mechanism of Action

The mechanism of action of propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate and related compounds from the evidence:

Key Observations :

- Ring Systems: The target’s 1,3-thiazolidine ring differs from the 1,2,3-oxathiazolidine in (which includes oxygen and sulfone groups) and the oxolane ring in Sofosbuvir .

- Substituents : The target’s 2,2-dibutyl groups contribute to higher lipophilicity than ’s 4-isopropyl substituent. Sofosbuvir’s propan-2-yl ester is structurally analogous but embedded in a nucleoside-like framework, enabling membrane permeability .

Solubility and Physicochemical Properties

- Target vs. Sofosbuvir: The target’s dibutyl groups likely reduce water solubility compared to Sofosbuvir, which is slightly soluble in water due to its polar phosphoramidate and hydroxyl groups . Both share ester moieties, favoring solubility in organic solvents like ethanol or acetone.

- Target vs. Oxathiazolidine Derivative () : The sulfone and carboxylate groups in ’s compound may enhance polarity, contrasting with the target’s more hydrophobic profile .

Biological Activity

Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered interest due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a thiazolidine ring with two butyl groups at the 2-position and a propan-2-yl ester at the 4-position.

Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant activity of various thiazolidine compounds using the DPPH free radical scavenging assay. The most potent compounds exhibited IC50 values in the range of 16.5 to 18.27 µg/mL, indicating strong free radical scavenging capabilities .

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound 3c | 16.5 ± 0.37 | Antioxidant |

| Compound 1d | 18.27 ± 1.1 | Antioxidant |

| Ascorbic Acid | 7.83 ± 0.5 | Positive Control |

Enzyme Inhibition

Thiazolidine derivatives have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. A recent study reported that certain thiazolidine derivatives could inhibit mushroom tyrosinase with IC50 values comparable to known inhibitors like kojic acid . The binding interactions were analyzed through molecular docking studies, revealing significant hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme.

Hepatoprotective Properties

Research has demonstrated that some thiazolidine derivatives can increase non-protein sulfhydryl levels and enhance the activity of sulfurtransferases in mouse liver models, suggesting potential hepatoprotective effects . However, caution is warranted as these compounds may also lead to NPSH depletion in the brain, indicating possible neurotoxic effects.

Study on Antitubercular Activity

A specific study focused on the synthesis and evaluation of thiazolidine derivatives for antitubercular activity against multidrug-resistant tuberculosis (MDR-TB). One compound demonstrated a minimum inhibitory concentration (MIC) of 1.33 μM, indicating significant efficacy against MDR strains . This suggests that modifications to the thiazolidine scaffold can yield potent antitubercular agents.

Synthesis and Structure-Activity Relationship

The synthesis of various substituted thiazolidines has been explored to understand their biological activity better. For example, modifications at the 4-position have been shown to influence both antioxidant and tyrosinase inhibitory activities significantly . The presence of hydroxyl or methoxy groups at specific positions enhances binding affinity and biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.